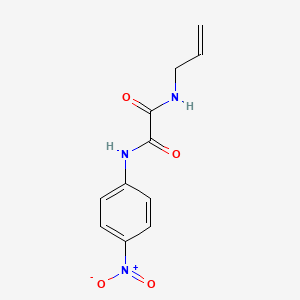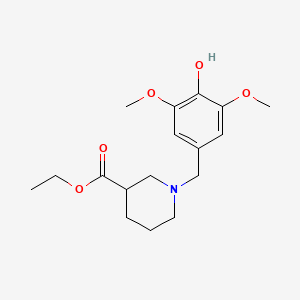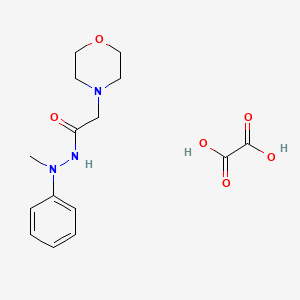![molecular formula C18H20F2N2 B5095627 1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5095627.png)
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C18H20F2N2 This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzyl group and a 4-methylphenyl group
Méthodes De Préparation
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-methylphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include binding to active sites or allosteric sites, resulting in changes in the conformation and function of the target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(2,6-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorobenzyl)-4-(4-methylphenyl)piperazine
- 1-(2,6-Difluorobenzyl)-4-(4-methylphenyl)piperazine
These compounds share structural similarities but differ in the position and number of fluorine atoms on the benzyl group
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2/c1-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPRRTAKPHBCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3-chlorophenyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5095553.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-1-benzofuran-2-carboxamide](/img/structure/B5095561.png)
![4,5-DIMETHOXY-2-{1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-AMIDO}BENZOIC ACID](/img/structure/B5095562.png)
![8-(2,4-dimethylbenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5095573.png)
![11-(3,5-dibromo-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5095588.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5095594.png)
![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5095597.png)
![N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOPENTANECARBOXAMIDE](/img/structure/B5095602.png)


![(5E)-1-(4-chlorophenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5095620.png)
![[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone](/img/structure/B5095633.png)
![3-(2,2-DIMETHYLOXAN-4-YL)-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B5095637.png)

